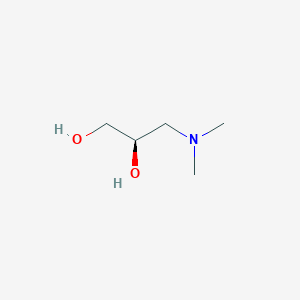
5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine
Overview
Description
5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine , also known by its chemical formula C₁₁H₁₄N₄ , is a heterocyclic compound. It belongs to the class of triazines , which are characterized by a six-membered ring containing three nitrogen atoms. The presence of the pyridine moiety (pyridin-2-yl) adds aromaticity and influences its properties.
Synthesis Analysis
Several synthetic methods exist for the preparation of this compound. One notable approach involves a Sonogashira coupling (copper-free) followed by a 5-exo-dig cyclization . This method yields 2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines in good yields 1. However, it’s essential to note that consistent yields can be challenging, and cost-effectiveness may vary.
Molecular Structure Analysis
The molecular structure of 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine consists of a triazine core with two ethyl groups (C₂H₅) at positions 5 and 6. The pyridine ring (pyridin-2-yl) is attached to one of the nitrogen atoms. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties.
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. Some potential reactions include:
- Substitution Reactions : The ethyl groups may undergo substitution reactions, leading to the modification of the triazine ring.
- Arylation Reactions : The pyridine ring can participate in arylation reactions, introducing different aryl groups.
- Cyclization Reactions : The triazine core may undergo cyclization reactions, forming fused ring systems.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insight into its stability and crystalline structure.
- Solubility : Understanding its solubility in various solvents is crucial for formulation and delivery.
- UV-Vis Absorption : Investigating its UV-Vis absorption spectrum reveals information about its electronic transitions.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.
Scientific Research Applications
Extraction and Separation of Metal Ions
5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine and its derivatives have been utilized in the extraction and separation of various metal ions. Kolarik, Müllich, and Gassner (1999) demonstrated that certain 1,2,4-triazine derivatives effectively extract Am(III) from acidic solutions, achieving notable separation factors from Eu(III) (Kolarik, Müllich, & Gassner, 1999). This highlights the potential of these compounds in nuclear waste processing and recycling of rare earth elements.
Chelation and Hydrogen-Bonded Crystal Engineering
Duong et al. (2011) explored the use of triazine derivatives as ligands that resemble 2,2′-bipyridine. These compounds are designed to chelate metals and engage in hydrogen bonding to create structured, hydrogen-bonded crystals (Duong, Métivaud, Maris, & Wuest, 2011). This research opens avenues in the design of novel materials and coordination complexes.
Coordination Chemistry in Lanthanide and Actinide Separation
The research by Hudson et al. (2006) on new hydrophobic tridentate nitrogen heterocyclic reagents shows enhanced separations of americium(III) from europium(III). This advancement in understanding the coordination chemistry of these compounds is crucial for nuclear fuel reprocessing and management of radioactive waste (Hudson et al., 2006).
Synthesis and Reactivity in Organic Chemistry
Kopchuk et al. (2015) studied the reactions of 3-(pyridin-2-yl)-1,2,4-triazines with aryne intermediates, leading to various transformation products. This research highlights the versatility of 1,2,4-triazines in organic synthesis, providing insights into the development of new heterocyclic compounds (Kopchuk et al., 2015).
Applications in Drug Delivery Systems
In the field of drug delivery, Mattsson et al. (2010) demonstrated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, utilizing triazine-based compounds. This approach shows the potential of these compounds in creating more efficient drug delivery systems (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if intended for pharmaceutical use.
- Handling Precautions : Proper handling, storage, and disposal guidelines are necessary.
- Environmental Impact : Consider its impact on the environment during production and use.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Structure-Activity Relationships : Correlate its structure with biological effects.
- Synthetic Improvements : Develop more efficient and scalable synthetic routes.
properties
IUPAC Name |
5,6-diethyl-3-pyridin-2-yl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-3-9-10(4-2)15-16-12(14-9)11-7-5-6-8-13-11/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHOVPODUCLZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)C2=CC=CC=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428840 | |
| Record name | 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine | |
CAS RN |
669707-13-5 | |
| Record name | 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)







